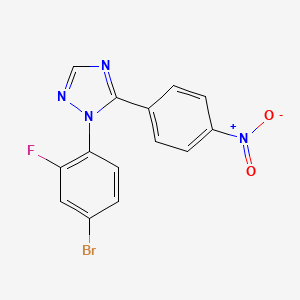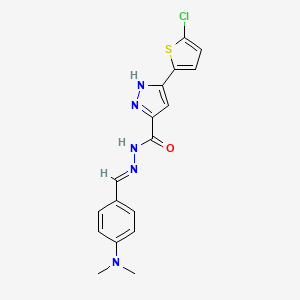![molecular formula C17H24N2O4 B11639748 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-diméthoxyphényl)éthyl]-2-oxo-2-(pipéridin-1-yl)acétamide est un composé organique synthétique connu pour ses applications diverses dans la recherche scientifique. Ce composé présente un cycle pipéridine, un groupe phényle avec des substituants méthoxy et un fragment acétamide, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et études biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-(3,4-diméthoxyphényl)éthyl]-2-oxo-2-(pipéridin-1-yl)acétamide implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la 3,4-diméthoxyphénéthylamine et la pipéridine.
Réaction d'acylation : La phénéthylamine subit une acylation avec un agent acylant approprié, tel que l'anhydride acétique, pour former l'acétamide intermédiaire.
Cyclisation : L'intermédiaire est ensuite soumis à une cyclisation avec la pipéridine dans des conditions contrôlées pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions d'acylation et de cyclisation à grande échelle, utilisant des réacteurs automatisés et des conditions optimisées pour assurer un rendement et une pureté élevés. L'utilisation de catalyseurs et de solvants peut être employée pour améliorer l'efficacité et la scalabilité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(3,4-diméthoxyphényl)éthyl]-2-oxo-2-(pipéridin-1-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy sur le cycle phényle peuvent être oxydés pour former les quinones correspondantes.
Réduction : Le groupe carbonyle dans le fragment acétamide peut être réduit pour former des amines secondaires.
Substitution : Le cycle pipéridine peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les halogénoalcanes et les amines peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines secondaires et alcools.
Substitution : Divers dérivés pipéridine substitués.
Applications de la recherche scientifique
N-[2-(3,4-diméthoxyphényl)éthyl]-2-oxo-2-(pipéridin-1-yl)acétamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des interactions enzymatiques et de la liaison des récepteurs.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé de départ dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[2-(3,4-diméthoxyphényl)éthyl]-2-oxo-2-(pipéridin-1-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure du composé lui permet de se lier aux sites actifs, modulant l'activité de ces cibles et influençant diverses voies biochimiques. Les groupes méthoxy et le cycle pipéridine jouent un rôle crucial dans son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The methoxy groups and piperidine ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé avec un fragment acétamide similaire mais des groupes fonctionnels différents.
Propofol : Partage des similitudes structurelles avec le cycle phényle et les groupes méthoxy.
Unicité
N-[2-(3,4-diméthoxyphényl)éthyl]-2-oxo-2-(pipéridin-1-yl)acétamide est unique en raison de sa combinaison d'un cycle pipéridine et d'un groupe phényle substitué par des méthoxy, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C17H24N2O4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H24N2O4/c1-22-14-7-6-13(12-15(14)23-2)8-9-18-16(20)17(21)19-10-4-3-5-11-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20) |
Clé InChI |
SFDYIHYOIGMIDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)N2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)

![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)

![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)
